molecular formula C12H5N3O2 B13803282 6-Amino-2 3-dicyano-1 4-naphthoquinone CAS No. 80829-94-3

6-Amino-2 3-dicyano-1 4-naphthoquinone

Cat. No.: B13803282
CAS No.: 80829-94-3
M. Wt: 223.19 g/mol
InChI Key: MYCVUNAQKAEDER-UHFFFAOYSA-N
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Description

6-Amino-2,3-dicyano-1,4-naphthoquinone (CAS: 80829-94-3) is a polyfunctional naphthoquinone derivative characterized by an amino group at the 6-position and two cyano groups at the 2- and 3-positions. Its molecular formula is $ \text{C}{12}\text{H}5\text{N}3\text{O}2 $, with a molecular weight of 223.19 g/mol. The compound’s structure combines electron-withdrawing cyano groups and an electron-donating amino group, creating unique electronic properties that influence its reactivity, stability, and applications in organic synthesis and medicinal chemistry. Commercial availability (4 suppliers listed in ) underscores its utility in research .

Properties

CAS No.

80829-94-3

Molecular Formula

C12H5N3O2

Molecular Weight

223.19 g/mol

IUPAC Name

6-amino-1,4-dioxonaphthalene-2,3-dicarbonitrile

InChI

InChI=1S/C12H5N3O2/c13-4-9-10(5-14)12(17)8-3-6(15)1-2-7(8)11(9)16/h1-3H,15H2

InChI Key

MYCVUNAQKAEDER-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)C(=C(C2=O)C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 6-Amino-2,3-dicyano-1,4-naphthoquinone involves the use of a Lewis acid catalyst such as BiCl3. This method is advantageous due to its broad substrate scope, ease of product extraction, low cost, and mild reaction conditions . The reaction typically involves the sequential amine-arylation of 1,4-naphthoquinone with amines and arylhydrazines/K2S2O8 to produce arylated 2-amino-1,4-naphthoquinones .

Industrial Production Methods

While specific industrial production methods for 6-Amino-2,3-dicyano-1,4-naphthoquinone are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction conditions ensures high yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,3-dicyano-1,4-naphthoquinone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.

    Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of various substituted naphthoquinones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitronium hexafluorophosphate and reducing agents such as sodium borohydride . Reaction conditions typically involve solvents like acetonitrile and ethanol, with temperatures ranging from room temperature to moderate heating.

Major Products

The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other quinone derivatives .

Scientific Research Applications

6-Amino-2,3-dicyano-1,4-naphthoquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-2,3-dicyano-1,4-naphthoquinone involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components . This mechanism is particularly relevant in its anticancer and antimicrobial activities, where the generation of ROS leads to cell death. The molecular targets include various enzymes and cellular pathways involved in redox regulation .

Comparison with Similar Compounds

Positional Isomers: 5-Amino-2,3-dicyano-1,4-naphthoquinone

The 5-amino isomer (CAS: 68217-29-8) differs only in the position of the amino group. Key distinctions include:

  • Physical Properties: The 5-amino isomer is a black-blue crystalline powder, while the 6-amino variant’s color is unspecified but likely distinct due to electronic effects .
  • Electronic Effects: The amino group’s position alters the electron density distribution.
  • Applications: The 5-amino isomer is marketed for research (≥97% purity), but its biological activity data are less documented compared to the 6-amino compound, which is explored in nucleophilic reactions ().

Table 1: Comparison of Positional Isomers

Property 5-Amino-2,3-dicyano-1,4-naphthoquinone 6-Amino-2,3-dicyano-1,4-naphthoquinone
CAS Number 68217-29-8 80829-94-3
Color Black-Blue Not reported
Electron Density Amino at 5-position Amino at 6-position
Commercial Availability TCI America 4 suppliers ()

Cyano-Substituted Analogs: 2,3-Dicyano-1,4-naphthoquinone

The non-amino analog, 2,3-dicyano-1,4-naphthoquinone, exhibits distinct reactivity:

  • Synthesis: Prepared via isomerization of (1,3-dioxo-2,3-dihydro-1(H)-inden-2-ylidene)propanedinitrile in the presence of electron donors ().
  • Reactivity: Reacts with N1,N2-diarylacetamidines to form fused heterocycles under mild conditions (). In contrast, the amino group in the 6-amino derivative may direct nucleophilic attacks to specific positions or stabilize intermediates.
  • Applications: Used in synthesizing charge-transfer complexes, whereas the amino derivative’s applications are less documented but likely involve bioactivity due to its functional groups .

Chloro-Substituted Analogs: 2-Amino-3-chloro-1,4-naphthoquinone

Chloro-substituted naphthoquinones, such as 2-amino-3-chloro-1,4-naphthoquinone, highlight substituent effects:

  • Synthesis: Requires sodium hydride and acid chlorides for bis-acylation, contrasting with the 6-amino-dicyano compound’s synthesis, which may involve cyano group introduction via nucleophilic substitution ().
  • Bioactivity: Imido-substituted derivatives of 2-amino-3-chloro-1,4-naphthoquinone show promise in prostate and breast cancer drug development.

Hydroxy-Substituted Analogs: 2-Hydroxy-1,4-naphthoquinone

2-Hydroxy-1,4-naphthoquinone (lawsone) and its derivatives differ significantly:

  • Reactivity: Participates in three-component reductive alkylation with aldehydes and HEH (Hantzsch ester) under L-proline catalysis (). The amino and cyano groups in 6-amino-2,3-dicyano-1,4-naphthoquinone likely preclude similar reactivity due to steric and electronic effects.
  • Applications: Hydroxy derivatives are common in natural products (e.g., juglone), whereas amino-cyano derivatives are synthetic targets for specialized applications .

Imido-Substituted Analogs: Bis-Arylimido-1,4-naphthoquinones

Imido-substituted derivatives, such as 2-dibenzoylamino-1,4-naphthoquinone, demonstrate:

  • Synthesis Challenges: Require base-promoted bis-acylation (NaH/THF) for imido group introduction, unlike the 6-amino-dicyano compound, which may form via direct cyanation ().
  • Bioactivity: Exhibit cytotoxicity against cancer cells, suggesting that the 6-amino-dicyano compound’s cyano groups could enhance similar activity through increased electron deficiency .

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